molecular formula C13H17FN2O B7972252 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Cat. No.: B7972252
M. Wt: 236.28 g/mol
InChI Key: VALOKEKDKADKPI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the fluoro and methyl groups on the benzoyl ring, along with the piperidine moiety, imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-methylbenzoyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluoro-2-ethylbenzoyl)piperidin-4-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine is unique due to the specific combination of the fluoro and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-fluoro-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-8-10(14)2-3-12(9)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALOKEKDKADKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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